(R)-benzyl Methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbaMate (R)-benzyl Methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbaMate
Brand Name: Vulcanchem
CAS No.: 166742-98-9
VCID: VC0179491
InChI: InChI=1S/C18H20N2O2/c1-20(18(21)22-13-14-7-3-2-4-8-14)16-11-15-9-5-6-10-17(15)19-12-16/h2-10,16,19H,11-13H2,1H3/t16-/m1/s1
SMILES: CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol

(R)-benzyl Methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbaMate

CAS No.: 166742-98-9

Main Products

VCID: VC0179491

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4 g/mol

(R)-benzyl Methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbaMate - 166742-98-9

CAS No. 166742-98-9
Product Name (R)-benzyl Methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbaMate
Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
IUPAC Name benzyl N-methyl-N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate
Standard InChI InChI=1S/C18H20N2O2/c1-20(18(21)22-13-14-7-3-2-4-8-14)16-11-15-9-5-6-10-17(15)19-12-16/h2-10,16,19H,11-13H2,1H3/t16-/m1/s1
Standard InChIKey CNRFRMQVMVEMAF-MRXNPFEDSA-N
Isomeric SMILES CN([C@@H]1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3
SMILES CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3
Canonical SMILES CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3
Synonyms (R)-benzyl Methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbaMate
PubChem Compound 10827786
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator